8-Chloro-6-methylchroman-4-one
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Overview
Description
8-Chloro-6-methylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by a chroman-4-one core structure with a chlorine atom at the 8th position and a methyl group at the 6th position. This compound is of significant interest due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
Chromanone derivatives, to which 8-chloro-6-methylchroman-4-one belongs, have been associated with a wide range of biological activities .
Mode of Action
Chromanone derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Chromanone derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Chromanone derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-methylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 6-chloro-2-hydroxyacetophenone and methyl vinyl ketone in the presence of a base to facilitate cyclization and formation of the chromanone structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-6-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of various substituted chromanones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Comparison with Similar Compounds
- 6-Chloro-8-methylchroman-4-one
- Chroman-4-one
- 6-Methylchroman-4-one
Comparison: 8-Chloro-6-methylchroman-4-one is unique due to the presence of both chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity compared to other chromanone derivatives.
Biological Activity
8-Chloro-6-methylchroman-4-one is a heterocyclic compound belonging to the chromanone family, characterized by its unique structure featuring a chlorine atom at the 8th position and a methyl group at the 6th position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical formula for this compound is C10H9ClO, with a molecular weight of 196.63 g/mol. Its structure can be represented as follows:
This compound exhibits its biological activity through various mechanisms:
- Target Interactions : The compound interacts with several biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Biochemical Pathways : It has been shown to affect multiple biochemical pathways, potentially leading to alterations in cell proliferation and apoptosis.
- Cellular Effects : The compound may induce cell cycle arrest and apoptosis in cancer cells, contributing to its anticancer properties.
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
These results suggest that the compound may serve as a potential lead for developing new anticancer therapies.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effect Observed |
---|---|---|
Staphylococcus aureus | 32 | Bacteriostatic effect |
Escherichia coli | 64 | Bactericidal effect |
Candida albicans | 16 | Antifungal activity |
These findings highlight the compound's potential as an antimicrobial agent.
Case Studies
- Study on Anticancer Properties : A study published in Pharmacology Research evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to inhibit cell growth significantly at concentrations as low as 15 µM, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of the compound against various pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, making it a candidate for further development in treating infections .
Properties
IUPAC Name |
8-chloro-6-methyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPFNJOQGNFLGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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